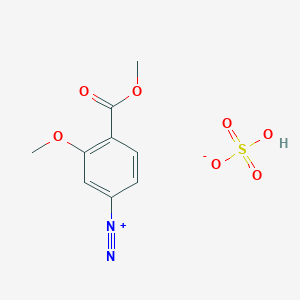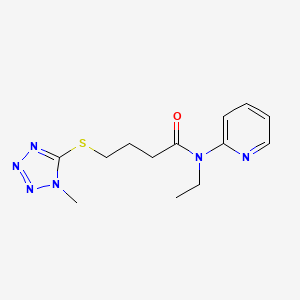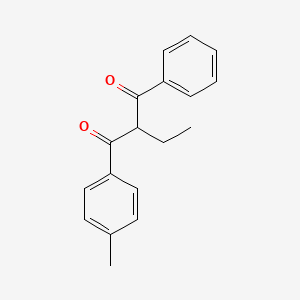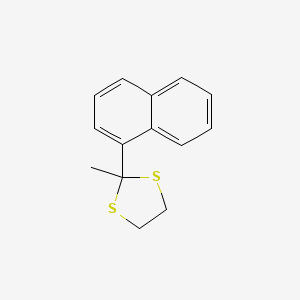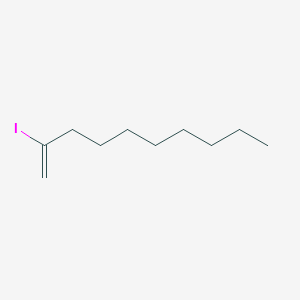
2-Iodo-1-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-decene is an organic compound with the molecular formula C10H19I It is a halogenated alkene, specifically an iodinated derivative of 1-decene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodo-1-decene can be synthesized through the iodination of 1-decene. One common method involves the reaction of 1-decene with iodine in the presence of a catalyst such as silver nitrate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkene to form the iodinated product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1-decene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1-decene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Addition: Bromine in carbon tetrachloride.
Major Products:
Substitution: 2-Hydroxy-1-decene, 2-Cyano-1-decene.
Elimination: 1-Decene.
Addition: 2,3-Dibromo-1-decene.
Aplicaciones Científicas De Investigación
2-Iodo-1-decene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of biological systems where iodinated compounds are of interest, such as in radiolabeling for imaging studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-decene in chemical reactions involves the formation of reactive intermediates such as iodonium ions or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Iodo-2-decene: Another iodinated decene with the iodine atom at a different position.
1-Bromo-1-decene: A brominated analogue with similar reactivity but different reactivity due to the halogen.
1-Chloro-1-decene: A chlorinated analogue with different physical and chemical properties.
Uniqueness: 2-Iodo-1-decene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions.
Propiedades
Número CAS |
85970-77-0 |
|---|---|
Fórmula molecular |
C10H19I |
Peso molecular |
266.16 g/mol |
Nombre IUPAC |
2-iododec-1-ene |
InChI |
InChI=1S/C10H19I/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |
Clave InChI |
YAJVUFPKHQFDAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
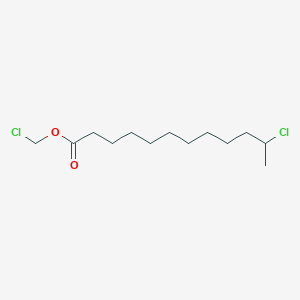
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
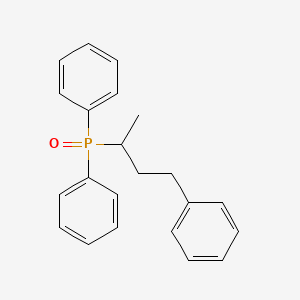
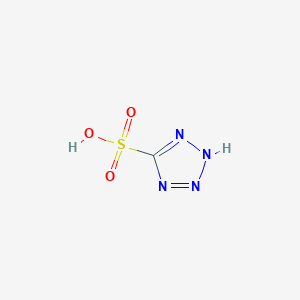
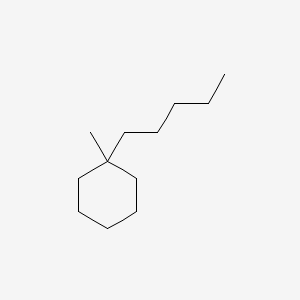
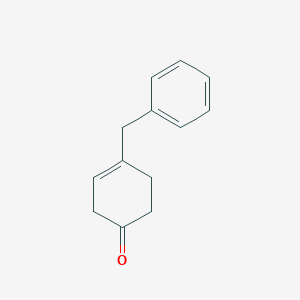
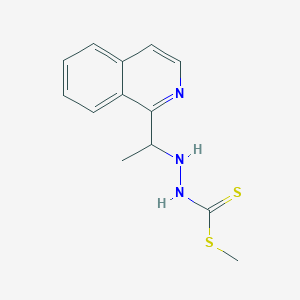
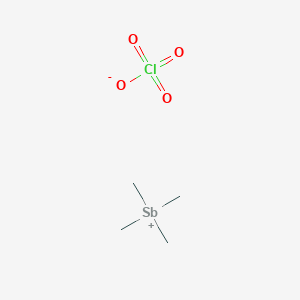
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
